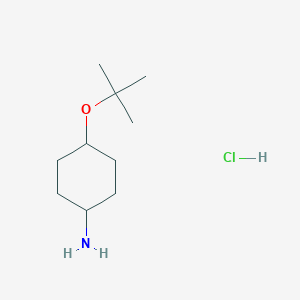

4-(tert-Butoxy)cyclohexanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

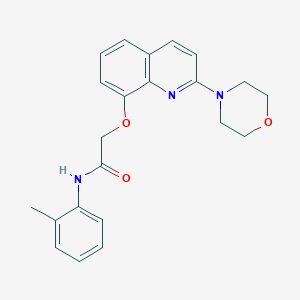

4-(tert-Butoxy)cyclohexanamine hydrochloride, also known as tert-butylcyclohexylamine hydrochloride, is an organic compound that belongs to the class of tertiary amines. It has a molecular formula of C10H22ClNO and a molecular weight of 207.74 g/mol .

Synthesis Analysis

The synthesis of 4-(tert-Butoxy)cyclohexanamine hydrochloride involves several steps. One method involves taking up the material in methanol containing concentrated hydrochloric acid, treating it with 10% palladium on carbon, and hydrogenating at 45 psi for 8 hours . The catalyst is then filtered off and the solvent removed at reduced pressure to afford 4-tert-butoxypiperidine hydrochloride .Molecular Structure Analysis

The molecular structure of 4-(tert-Butoxy)cyclohexanamine hydrochloride consists of a cyclohexane ring with a tert-butoxy group and an amine group attached . The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis

The chemical reactions involving 4-(tert-Butoxy)cyclohexanamine hydrochloride are complex and involve multiple steps. For example, it can be used in the synthesis of various organic compounds . The exact reaction conditions and mechanisms can vary depending on the specific synthesis process .Applications De Recherche Scientifique

Metal-catalyzed Epoxidation

Research by Sheldon (1973) explored the metal-catalyzed epoxidation of olefins like cyclohexene using tert-butyl hydroperoxide, highlighting the role of metal catalysts in such reactions. The study concluded that an effective epoxidation catalyst should possess qualities of being both a weak oxidant and a fairly strong Lewis acid, with compounds of certain metals like Mo(VI), W(VI), and Ti(IV) meeting these criteria best (Sheldon, 1973).

Gas-phase Reaction Products

Ham et al. (2015) investigated the carbonyl reaction products from terpinolene ozonolysis using a new derivatization agent, O-tert-butylhydroxylamine hydrochloride (TBOX), to detect multi-carbonyl compounds. This study contributes to understanding atmospheric chemistry and the role of terpinolene in air quality (Ham et al., 2015).

Radical Intermediates in Thermolysis

Dolenc and Plesničar (1997) provided evidence for divalent iodine radical intermediates in the thermolysis of tert-butylperoxy iodanes, illustrating the complex radical chemistry involved and its implications for synthetic chemistry (Dolenc & Plesničar, 1997).

Synthesis and Characterization of Poly(ether imide)s

Liaw et al. (2001) described the synthesis and characterization of new poly(ether imide)s derived from bulky pendent bis(ether anhydride), providing insights into materials science and polymer chemistry (Liaw et al., 2001).

Safety and Hazards

Propriétés

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-10(2,3)12-9-6-4-8(11)5-7-9;/h8-9H,4-7,11H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGZZKFRYJESPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CCC(CC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-Butoxy)cyclohexanamine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2554581.png)

![4,7,8-Trimethyl-2-(2-methylpropyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2554586.png)

![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}oxane-4-carboxamide](/img/structure/B2554588.png)

![N-(1-cyanocyclopentyl)-2-{4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}acetamide](/img/structure/B2554594.png)

![3-(4-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2554597.png)

![2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2554598.png)

![Methyl (2S,3S)-2-[(diphenylmethylidene)amino]-4,4,4-trifluoro-3-{[(S)-2-methylpropane-2-sulfinyl]amino}butanoate](/img/structure/B2554599.png)